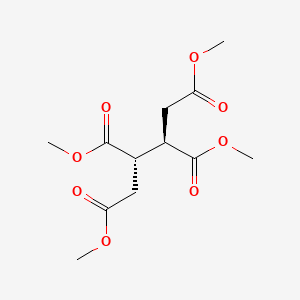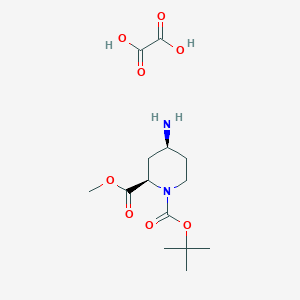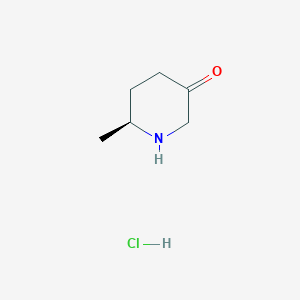
1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone, commonly referred to as 2,4-DCP, is a versatile and important molecule used in a variety of scientific applications. It is a synthetic compound that can be used in the production of pharmaceuticals, agrochemicals, and other industrial products. 2,4-DCP is a highly reactive compound that has been studied extensively for its unique properties and potential applications. In
Wirkmechanismus
2,4-DCP is a highly reactive compound and its mechanism of action is not fully understood. However, it is believed that the compound is able to form strong bonds with other molecules due to its chlorine atoms. This allows it to form covalent bonds with other molecules, which can then be used in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-DCP are not fully understood. However, it is believed that the compound is able to interact with the cell membrane and alter its structure. This can lead to changes in the cell’s metabolism, which can have a variety of effects on the cell. For example, it has been shown to inhibit the growth of bacteria and fungi, as well as alter the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-DCP has a number of advantages and limitations for lab experiments. One advantage is that it is a highly reactive compound, which makes it useful for synthesizing a variety of compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it can be difficult to control the reaction conditions and the yield can be low. Additionally, the compound is toxic and should be handled with caution.
Zukünftige Richtungen
The potential future directions for 2,4-DCP are numerous. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be conducted to better understand its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Finally, further research could be conducted to explore its potential applications in the synthesis of fluorescent probes and other fluorescent compounds.
Synthesemethoden
2,4-DCP can be synthesized by a number of different methods. The most common method is the reaction of 2,4-dichlorophenol and trifluoroacetic anhydride in the presence of a base such as sodium hydroxide. This reaction is typically conducted in a sealed vessel at a temperature of 120-130°C for 4-6 hours. Other methods of synthesis include the reaction of 2,4-dichlorophenol and trifluoromethanesulfonic anhydride in the presence of a base such as potassium carbonate, and the reaction of 2,4-dichlorophenol and trifluoroacetic acid in the presence of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
2,4-DCP is widely used in scientific research due to its unique properties. It is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It is also used in the synthesis of polymers, dyes, and other specialty chemicals. In addition, 2,4-DCP is used in the synthesis of fluorescent probes and other fluorescent compounds. It has also been used in the synthesis of peptides, peptidomimetics, and other peptide-based compounds.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-3,3,3-trifluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O/c10-5-1-2-6(7(11)3-5)8(15)4-9(12,13)14/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCIJONHOYJVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6291248.png)
![(R)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291268.png)
![(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291279.png)
![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291287.png)
![2,4-Difluoro-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 97%](/img/structure/B6291295.png)
![2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 93%](/img/structure/B6291303.png)




![endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B6291342.png)
![2-{2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl}acetic acid hydrochloride](/img/structure/B6291357.png)

